Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of benzyl bromide with 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of infections and other diseases.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood. it is believed to interact with specific molecular targets in microbial cells, leading to the inhibition of essential biological processes. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(4-methyl-1,2,3-triazol-4-yl)sulfanyl]acetate
- Benzyl 2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
- Benzyl 2-[(4-methyl-1,2,4-triazol-5-yl)sulfanyl]acetate
Uniqueness
Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities compared to other triazole derivatives
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H13N3O2S/c1-15-9-13-14-12(15)18-8-11(16)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
DSPQDMNCZPIJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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